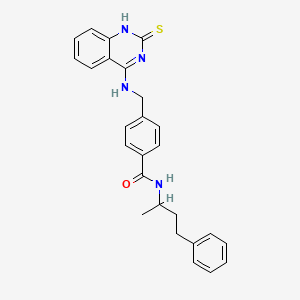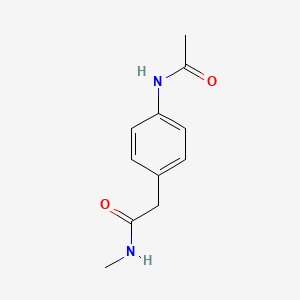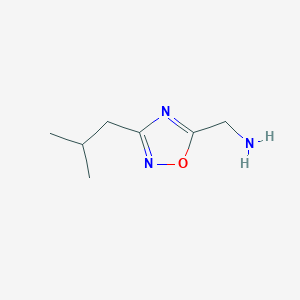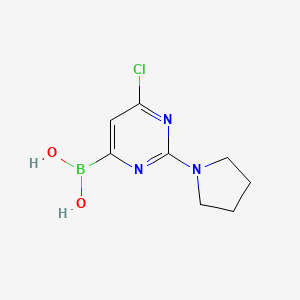
6-Methyl-2-phenylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenylquinoline-4-carbohydrazide is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylquinoline-4-carbohydrazide typically involves the reaction of phenylcinchoninic ethyl ester with hydrazine hydrate in ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the ester to the carbohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrazides, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylquinoline-4-carbohydrazide involves its interaction with cellular targets to induce biological effects. For example, it can bind to specific enzymes or receptors, leading to the modulation of signaling pathways involved in cell cycle regulation and apoptosis . The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential in targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carbohydrazide
- 4-Hydroxy-6-methyl-2-phenylquinoline
- 6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide
Uniqueness
6-Methyl-2-phenylquinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in inducing cell cycle arrest and apoptosis, making it a potential candidate for anticancer research .
Properties
CAS No. |
41874-25-3 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
6-methyl-2-phenylquinoline-4-carbohydrazide |
InChI |
InChI=1S/C17H15N3O/c1-11-7-8-15-13(9-11)14(17(21)20-18)10-16(19-15)12-5-3-2-4-6-12/h2-10H,18H2,1H3,(H,20,21) |
InChI Key |
GQYYFKVAEYVYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)


![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)


![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)


